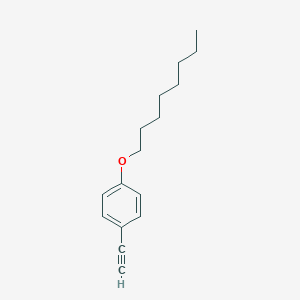

1-Ethynyl-4-octyloxy-benzene

概要

説明

1-Ethynyl-4-octyloxy-benzene is an organic compound with the molecular formula C16H22O. It is a derivative of benzene, where an ethynyl group is attached to the first carbon and an octyloxy group is attached to the fourth carbon of the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-octyloxy-benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide (such as 4-iodo-1-octyloxybenzene) is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 1-Ethynyl-4-octyloxy-benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like chlorine or bromine (for halogenation).

Major Products Formed:

Oxidation: Carbonyl compounds.

Reduction: Alkenes or alkanes.

Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 1-ethynyl-4-octyloxy-benzene typically involves the Sonogashira coupling reaction, where 4-octyloxy-1-iodobenzene is coupled with trimethylsilylacetylene. This reaction is facilitated by palladium catalysts and leads to the formation of terminal arylacetylenes. The purification of the product can be achieved using solvent systems such as ethyl acetate and hexane .

Chemical Structure:

- Molecular Formula: C16H22O

- Molecular Weight: 246.35 g/mol

- Key Functional Groups: Ethynyl group (-C≡C-) and octyloxy group (-O-C8H17)

Polymer Chemistry

One prominent application of this compound is in the synthesis of conjugated polymers, particularly poly(p-phenylene ethynylene)s. These polymers exhibit unique optical properties due to their conjugated structures, making them suitable for applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells . The incorporation of this compound into polymer systems has been shown to enhance solubility and processability while maintaining desirable electronic properties.

| Application | Description |

|---|---|

| Organic Electronics | Used in the fabrication of LEDs and photovoltaic devices due to its conjugated structure. |

| Photonic Devices | Contributes to the development of materials with specific optical properties for photonic applications. |

Material Science

In material science, this compound serves as a building block for creating functional materials with tailored properties. Its ability to undergo further chemical modifications allows researchers to develop materials with specific thermal, mechanical, or electrical characteristics .

Case Study:

A study demonstrated that incorporating this compound into hyperbranched polymers resulted in materials that became insoluble upon drying due to cross-linking between unreacted ethynyl groups, indicating potential applications in coatings or adhesives where solid-state properties are desirable .

Biological Applications

Emerging research has indicated potential biological applications for compounds like this compound. Its derivatives have been explored for use in drug delivery systems and as fluorescent probes in biological imaging due to their optical properties .

| Biological Application | Description |

|---|---|

| Drug Delivery Systems | Utilized for developing carriers that can improve the solubility and bioavailability of therapeutic agents. |

| Fluorescent Probes | Explored for imaging applications due to their fluorescent characteristics when incorporated into biological systems. |

作用機序

The mechanism of action of 1-ethynyl-4-octyloxy-benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action involves interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

類似化合物との比較

1-Ethynyl-4-octyloxy-benzene can be compared with other similar compounds, such as:

1-Ethynyl-4-methoxybenzene: Similar structure but with a methoxy group instead of an octyloxy group. It has different solubility and reactivity properties.

1-Ethynyl-4-butoxybenzene: Similar structure but with a butoxy group instead of an octyloxy group. It exhibits different physical and chemical properties.

1-Ethynyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of an octyloxy group.

This compound is unique due to its longer alkyl chain (octyloxy group), which imparts specific solubility, reactivity, and application characteristics.

生物活性

1-Ethynyl-4-octyloxy-benzene (C16H22O), also known as a functionalized aromatic compound, has garnered attention in the field of medicinal chemistry and material science due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to a benzene ring, which is further substituted with an octyloxy group. This unique structure contributes to its solubility and interaction with biological systems. The molecular formula is C16H22O, and it has various physical properties that influence its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

- Studies have shown that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

2. Estrogenic Activity

- Research indicates that this compound may act as an estrogen receptor modulator. This activity is particularly relevant in the context of endocrine disruption, where such compounds can mimic or interfere with hormonal functions.

3. Cytotoxicity and Apoptosis

- Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to programmed cell death in malignant cells.

4. Anti-inflammatory Effects

- Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Cytotoxic Effects on Cancer Cell Lines

- A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation.

-

Estrogen Receptor Modulation

- In vitro assays demonstrated that this compound binds to estrogen receptors, exhibiting both agonistic and antagonistic properties depending on the cellular context. This dual action could be beneficial in developing selective estrogen receptor modulators (SERMs) for therapeutic use.

-

Anti-inflammatory Activity

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Data Tables

特性

IUPAC Name |

1-ethynyl-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-3-5-6-7-8-9-14-17-16-12-10-15(4-2)11-13-16/h2,10-13H,3,5-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXVPVOCRGJPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。